molecular formula C22H29N5O B6535808 N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1058419-52-5

N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6535808
CAS No.: 1058419-52-5
M. Wt: 379.5 g/mol
InChI Key: OVXRDNQJCQUQPJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound featuring a piperazine-1-carboxamide core substituted with a cyclohexyl group and a pyridazinyl moiety bearing a 2-methylphenyl group.

Properties

IUPAC Name

N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-7-5-6-10-19(17)20-11-12-21(25-24-20)26-13-15-27(16-14-26)22(28)23-18-8-3-2-4-9-18/h5-7,10-12,18H,2-4,8-9,13-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRDNQJCQUQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PKM-833: FAAH Inhibitor

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] shares the piperazine-1-carboxamide backbone but differs in substituents:

  • Key structural distinctions :
    • Chroman-4-yl group (electron-withdrawing trifluoromethyl substituent) vs. the target compound’s 2-methylphenylpyridazinyl group.
    • Pyridazin-3-yl vs. cyclohexyl as the N-terminal substituent.
  • Pharmacological profile :
    • Potent FAAH inhibition (IC₅₀: 8.8 nM human, 10 nM rat) with >200-fold selectivity over 137 off-target proteins .
    • Irreversible inhibition mechanism and high brain penetrance due to optimized lipophilicity .

N-Substituted Pyridin-2-yl Acetamide Derivatives

Compounds from (e.g., 8b–8e ) highlight the impact of varying benzoyl and acetamide substituents on physicochemical properties:

Compound Substituents on Piperazine Melting Point (°C) Molecular Weight (EI-MS)
8b 4-chloro-3-(trifluoromethyl)benzoyl 241–242 530 [M]⁺
8c 3,4-difluorobenzoyl 263–266 464 [M]⁺
8d 3-methoxybenzoyl 207–209 458 [M]⁺
8e 3-(trifluoromethyl)benzoyl 190–193 538 [M]⁺
  • Key observations: Electron-withdrawing groups (e.g., trifluoromethyl in 8b and 8e) correlate with higher molecular weights and moderate melting points, suggesting balanced solubility and crystallinity.
  • Comparison to target compound : The target’s 2-methylphenyl group may confer steric bulk compared to 8b–8e’s benzoyl substituents, possibly affecting binding pocket interactions.

Piperazine Conformation and Hydrogen Bonding

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation for the piperazine ring, stabilized by N–H⋯O hydrogen bonding in the crystal lattice . This structural rigidity may enhance stability and influence solubility. In contrast, the target compound’s cyclohexyl group could introduce additional conformational flexibility or hydrophobic interactions.

Trifluoromethylphenyl Derivatives in Patent Literature

Compounds from –9, such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine, feature trifluoromethylphenyl groups on the piperazine ring. These substituents are known to enhance metabolic stability and potency in enzyme inhibitors due to their electronegativity and resistance to oxidation . The target compound’s 2-methylphenyl group lacks this electronegativity but may offer improved steric complementarity for certain targets.

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